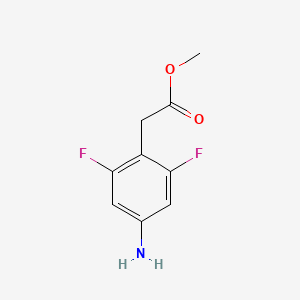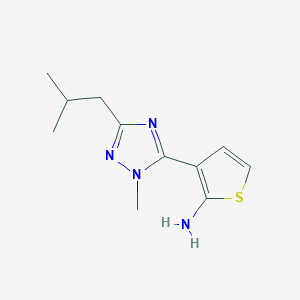
(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is an organic compound that features a tert-butyl ester group, an isothiocyanate group, and a phenylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2R)-2-amino-3-phenylpropanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then stabilized by the tert-butyl ester group.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl esters:
Uniqueness
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is unique due to the presence of both the isothiocyanate and tert-butyl ester groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for specific applications in chemical synthesis and biological studies.
Propiedades
Fórmula molecular |
C14H17NO2S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |
Clave InChI |
QCPIKBRIRASDSL-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)








